molecular formula C10H10BrNO3 B1485920 2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene CAS No. 1856301-43-3

2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene

Cat. No. B1485920
CAS RN: 1856301-43-3
M. Wt: 272.09 g/mol
InChI Key: KQDYZMNRNTZZQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . For example, bromobenzene can be nitrated using a mixture of nitric and sulfuric acids to produce 1-bromo-4-nitrobenzene . The exact synthesis process for “2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. The InChI code and molecular weight can provide some information about the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining the melting point, boiling point, and density .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many nitrobenzene derivatives are considered hazardous and may pose risks to health and the environment .

properties

IUPAC Name

2-(bromomethyl)-1-cyclopropyloxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-6-7-5-8(12(13)14)1-4-10(7)15-9-2-3-9/h1,4-5,9H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDYZMNRNTZZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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